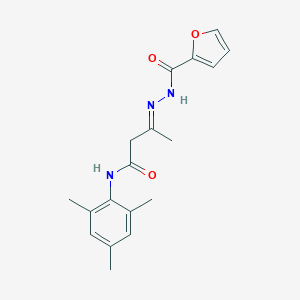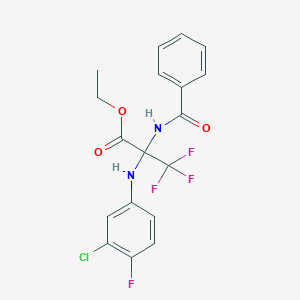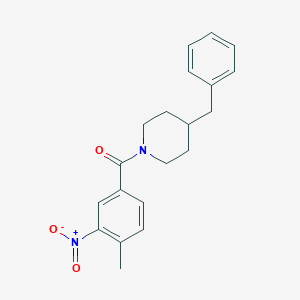![molecular formula C23H12I2O2S2 B393254 2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol](/img/structure/B393254.png)
2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol is a complex organic compound that features a unique structure combining benzothiophene and pyran moieties
准备方法
The synthesis of 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the pyran ring. The final steps involve iodination and phenol formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.
化学反应分析
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The diiodo groups in the compound make it susceptible to nucleophilic substitution reactions, where reagents like sodium methoxide or potassium tert-butoxide can replace the iodine atoms with other functional groups.
科学研究应用
2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Industry: In the field of organic electronics, this compound can be used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar compounds to 2-(6H-di1benzothieno[3,2-b:2,3-e]pyran-6-yl)-4,6-diiodophenol include other benzothiophene and pyran derivatives. These compounds share structural similarities but differ in their functional groups and overall properties. For example:
- 6,6-dimethyl-6H-di 1benzothieno[3,2-b:2,3-e]pyran : This compound has a similar core structure but differs in its methyl groups and lacks the diiodo and phenol functionalities.
- 1Benzothieno3,2-bbenzothiophene-based dyes : These dyes exhibit unique photophysical properties and are used in organic electronics .
The uniqueness of 2-(6H-di1
属性
分子式 |
C23H12I2O2S2 |
|---|---|
分子量 |
638.3g/mol |
IUPAC 名称 |
2,4-diiodo-6-(2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaen-12-yl)phenol |
InChI |
InChI=1S/C23H12I2O2S2/c24-11-9-14(19(26)15(25)10-11)18-22-20(12-5-1-3-7-16(12)28-22)27-21-13-6-2-4-8-17(13)29-23(18)21/h1-10,18,26H |
InChI 键 |
IEHGCLSOBBVROH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(C4=C(O3)C5=CC=CC=C5S4)C6=C(C(=CC(=C6)I)I)O |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(C4=C(O3)C5=CC=CC=C5S4)C6=C(C(=CC(=C6)I)I)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![diethyl 2-[(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)(phenyl)methyl]malonate](/img/structure/B393174.png)
![Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-{4-[2,2,2-trifluoro-1-hydroxy-1-(methoxycarbonyl)ethyl]anilino}propanoate](/img/structure/B393175.png)
![2-(3-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B393177.png)
![N-(2-methoxybenzyl)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}butanamide](/img/structure/B393179.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)amine](/img/structure/B393180.png)
![(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2-methylphenyl)butanamide](/img/structure/B393182.png)

![3-{[(2,5-dimethoxyanilino)(oxo)acetyl]hydrazono}-N-mesitylbutanamide](/img/structure/B393186.png)
![METHYL 3-[(3E)-3-[(4-METHOXYPHENYL)METHYLIDENE]-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE](/img/structure/B393187.png)
![2-[3-sec-butyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B393192.png)

![2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B393194.png)
![4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE](/img/structure/B393195.png)
